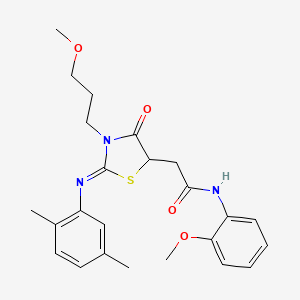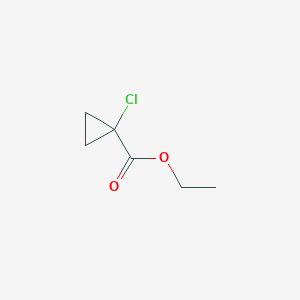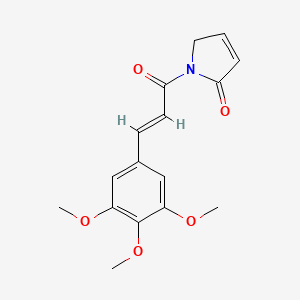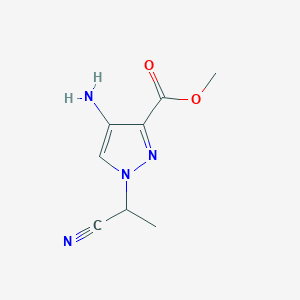
2-(3-Amino-4-methylphenyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-4-methylphenyl)cyclohexan-1-one is an organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes an amino group and a cyclohexanone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenyl)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-4-methylphenylboronic acid with cyclohexanone under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-4-methylphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Amino-4-methylphenyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-4-methylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexanone ring can participate in various chemical reactions, altering the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler compound with a similar cyclohexanone ring but lacking the amino and methyl groups.
2-(3-Amino-4-methylphenyl)cyclohexan-1-ol: A related compound with an alcohol group instead of a ketone group.
2-(3-Amino-4-methylphenyl)cyclohexan-1-amine: A similar compound with an amine group instead of a ketone group.
Uniqueness
2-(3-Amino-4-methylphenyl)cyclohexan-1-one is unique due to the presence of both an amino group and a cyclohexanone ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-(3-amino-4-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h6-8,11H,2-5,14H2,1H3 |
Clé InChI |
VAOACCYXHPWTFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2CCCCC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)


![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)

![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)






